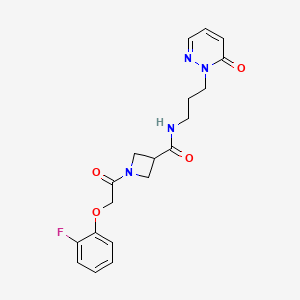
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide (CAS Number: 1351602-54-4) is a novel azetidine derivative with potential therapeutic applications. Its structure incorporates elements that may contribute to its biological activity, particularly in the context of cancer treatment and other cellular proliferation disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21FN4O4
- Molecular Weight : 388.399 g/mol
- IUPAC Name : 1-[2-(2-fluorophenoxy)acetyl]-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide
The compound's structure features a fluorophenoxyacetyl group and a pyridazinone moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exert their effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The pyridazinone derivatives have been shown to interact with various molecular targets, potentially including:
- Topoisomerases : Enzymes critical for DNA replication and transcription, where inhibition can lead to cytotoxic effects in cancer cells.
- Myc Oncogene Modulation : Some studies suggest that pyridazinone derivatives can modulate the expression of the Myc oncogene, which is often overexpressed in various cancers .
Antiproliferative Effects
A recent study evaluated the antiproliferative activity of related compounds against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that the azetidine compound may share similar properties .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15 |
| Compound B | HeLa | 20 |
| 1-(2-(2-fluorophenoxy)acetyl)-... | TBD | TBD |
Case Studies
- Modulation of Myc Expression : In a study focusing on pyridazinone derivatives, it was found that these compounds could downregulate Myc expression in cancer cells, leading to reduced cell proliferation and increased apoptosis .
- Topoisomerase Inhibition : Another investigation into a library of oxadiazole derivatives indicated that some compounds inhibited topoisomerase I activity, resulting in cytotoxic effects against tumor cells. This mechanism could be relevant for understanding how the azetidine compound might function in a similar manner .
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c20-15-5-1-2-6-16(15)28-13-18(26)23-11-14(12-23)19(27)21-8-4-10-24-17(25)7-3-9-22-24/h1-3,5-7,9,14H,4,8,10-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFUOPMOGAQMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













